4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(DIFLUOROMETHYL)-1-ETHYL-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is characterized by the presence of a difluoromethyl group, which significantly influences its chemical and physical properties, making it a valuable building block for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-1-ETHYL-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves the difluoromethylation of pyridine derivatives. One common method involves the use of difluoromethylating agents such as difluorochloromethane (HCF2Cl) or diethyl bromodifluoromethanephosphonate (BrCF2P(O)(OEt)2) under specific reaction conditions . The reaction is often catalyzed by transition metals and requires precise control of temperature and pressure to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHYL)-1-ETHYL-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
4-(DIFLUOROMETHYL)-1-ETHYL-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-1-ETHYL-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) through hydrogen bonding and hydrophobic interactions with the enzyme’s active site . This inhibition can lead to anti-inflammatory effects, making it a potential candidate for the development of anti-inflammatory drugs .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(difluoromethyl)pyridine: Shares the difluoromethyl group but differs in the position of the fluorine atom.
4-(Difluoromethyl)pyridine: Lacks the additional ethyl and furyl groups, making it less complex.
2,6-Dimethyl-4-(2’-furyl)pyridine: Similar in structure but lacks the difluoromethyl group.
Uniqueness
4-(DIFLUOROMETHYL)-1-ETHYL-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is unique due to its combination of the difluoromethyl group with the ethyl, furyl, and pyrazolo[3,4-B]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13F2N3O |
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Molecular Weight |
277.27 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H13F2N3O/c1-3-19-14-12(8(2)18-19)9(13(15)16)7-10(17-14)11-5-4-6-20-11/h4-7,13H,3H2,1-2H3 |
InChI Key |
PVUPXRGRBQFFKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CO3)C(F)F |
Origin of Product |
United States |
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